molecular formula C14H20N2O3S B2647163 5-cyclopropyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide CAS No. 2034446-64-3

5-cyclopropyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide

Cat. No. B2647163
CAS RN: 2034446-64-3
M. Wt: 296.39
InChI Key: OALZSNKVNRWDGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a cyclopropyl group, a tetrahydropyran group, a thioether group, an isoxazole group, and a carboxamide group .


Synthesis Analysis

Isoxazole synthesis often involves metal-free synthetic routes . Tetrahydropyran derivatives are commonly used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols .


Molecular Structure Analysis

The tetrahydropyran component of the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The isoxazole component is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

The tetrahydropyran group in the compound can be derived from the reaction of alcohols and 3,4-dihydropyran .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, tetrahydropyran is a colourless volatile liquid .

Scientific Research Applications

Herbicidal Activity

The compound shows potential as a herbicide . It has been found to have a strong inhibitory effect on the root and stem growth of both monocotyledon and dicotyledon weeds . This suggests that it could be used in agriculture to control the growth of unwanted plants.

HPPD Inhibitor

The compound exhibits characteristics of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors . HPPD inhibitors are a type of herbicides that cause bleaching symptoms by indirectly inhibiting the biosynthesis of carotenoids . This further strengthens its potential use in agriculture as a herbicide.

Potential for Synthesis of Other Compounds

The compound’s structure suggests that it could be used as a starting point for the synthesis of other compounds . For example, the substitution of Cl by primary amines on similar substrates has been achieved in high yields . This suggests that the compound could be used in the development of new synthetic strategies.

Biological Activities of Isoxazole Derivatives

The compound is an isoxazole derivative, and isoxazole derivatives are known to possess various biological activities . These include analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . While it’s not clear if this specific compound possesses these activities, its isoxazole structure suggests potential.

Potential for Drug Development

Given the biological activities associated with isoxazole derivatives, there’s potential for this compound to be used in drug development . For example, several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities .

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, tetrahydropyran is flammable and causes skin irritation .

properties

IUPAC Name

5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(12-9-13(19-16-12)10-1-2-10)15-5-8-20-11-3-6-18-7-4-11/h9-11H,1-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZSNKVNRWDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide

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